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Compound of Interest

Compound Name: Reveromycin C

Cat. No.: B1146581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes
Reveromycin C, and its well-studied analogue Reveromycin A, are polyketide natural products

isolated from Streptomyces sp. that exhibit potent and selective biological activities. These

compounds are of significant interest in drug development due to their unique, pH-dependent

mechanism of action and efficacy in various disease models, including cancer and

osteoporosis.

Mechanism of Action

The primary molecular target of Reveromycin A is the eukaryotic isoleucyl-tRNA synthetase

(IleRS), an essential enzyme for protein synthesis. By inhibiting IleRS, Reveromycin A

effectively halts protein translation, leading to cell cycle arrest and subsequent apoptosis.

A key feature of Reveromycin A is its nature as an "acid-seeking agent".[1] The molecule

possesses three carboxylic groups, making it polar at physiological pH (~7.4). However, in

acidic microenvironments (pH 6.4-7.0), such as those surrounding tumors or created by bone-

resorbing osteoclasts, the compound becomes non-polar. This allows it to readily permeate the

cell membrane and exert its cytotoxic effects.[1] This targeted activity makes Reveromycin a

promising candidate for therapies that aim to minimize off-target effects on healthy tissues.[1]

Studies have shown that its cytotoxic effects are significantly enhanced in acidic conditions,
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triggering caspase-dependent apoptosis through the activation of both initiator caspase-8 and

caspase-9.[1]

Key Applications

Oncology: Particularly effective against cancers that create an acidic extracellular

environment, such as multiple myeloma. It can overcome drug resistance conferred by the

tumor microenvironment.[1]

Osteoporosis: Selectively induces apoptosis in acid-producing osteoclasts, the cells

responsible for bone resorption, without significantly affecting osteoblasts.

Antifungal Research: Exhibits activity against various fungal strains.

Data Presentation
The following tables summarize the quantitative effects of Reveromycin A (RM-A) treatment on

multiple myeloma cell lines, highlighting the pH-dependent nature of its activity.

Table 1: Effect of Reveromycin A on Cell Viability in Multiple Myeloma Cells

Cell Line Treatment pH
Incubation
Time

Viability (% of
Control)

INA-6 1.0 µM RM-A 7.4 24 hours ~100%

INA-6 1.0 µM RM-A 6.4 24 hours ~40%

RPMI8226 1.0 µM RM-A 7.4 24 hours ~100%

RPMI8226 1.0 µM RM-A 6.4 24 hours ~50%

Data derived

from studies on

multiple

myeloma cells,

where viability

was assessed

using a WST-8

assay.
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Table 2: Induction of Apoptosis by Reveromycin A in Multiple Myeloma Cells

Cell Line Treatment pH Population
Percentage of
Cells

INA-6 No Treatment 7.4 Live 96.1%

Apoptotic 3.9%

1.0 µM RM-A 7.4 Live 95.8%

Apoptotic 4.2%

1.0 µM RM-A 6.4 Live 42.6%

Apoptotic 57.4%

RPMI8226 No Treatment 7.4 Live 94.6%

Apoptotic 5.4%

1.0 µM RM-A 7.4 Live 93.9%

Apoptotic 6.1%

1.0 µM RM-A 6.4 Live 51.5%

Apoptotic 48.5%

Data from

Annexin V and

Propidium Iodide

staining followed

by flow cytometry

analysis after 24

hours of

treatment. The

"Apoptotic"

category

combines early

and late

apoptotic cells.
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Caption: pH-dependent mechanism of action for Reveromycin C.
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Caption: General experimental workflow for Reveromycin C treatment.
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Caption: Reveromycin C induced apoptosis signaling cascade.

Experimental Protocols
Protocol 1: Cell Viability Assessment using WST-8
Assay
This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

Target cells (e.g., INA-6, RPMI8226)

Complete culture medium

Reveromycin C stock solution (in DMSO or appropriate solvent)

96-well clear flat-bottom plates

pH-adjusted culture medium (e.g., using lactic acid for acidification)
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WST-8 reagent (e.g., Cell Counting Kit-8)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 2x10⁵ cells/mL in 100 µL of

complete culture medium per well. Incubate overnight under standard conditions (37°C, 5%

CO₂).

pH Adjustment (if applicable): For experiments testing pH-dependency, replace the medium

with pH-adjusted medium (e.g., pH 7.4 and pH 6.4) just before treatment.

Treatment: Prepare serial dilutions of Reveromycin C in the appropriate culture medium.

Add the desired final concentrations (e.g., 0.1 µM to 10 µM) to the wells. Include a vehicle-

only control.

Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

WST-8 Assay: Add 10 µL of WST-8 reagent to each well.

Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, until a visible

color change occurs.

Measurement: Measure the absorbance at 450 nm using a microplate reader.

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells

after subtracting the background absorbance from wells with medium only.

Protocol 2: Apoptosis Detection by Annexin V &
Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Treated cells from culture plates
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Phosphate-Buffered Saline (PBS)

Annexin V-FITC (or other fluorophore)

Propidium Iodide (PI)

1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Cell Preparation: After treatment with Reveromycin C as described above, harvest both

adherent and suspension cells. For adherent cells, use trypsin and neutralize with serum-

containing media. Collect all cells from each well.

Washing: Centrifuge the cells at 300 x g for 5 minutes and wash the pellet twice with ice-cold

PBS.

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell

concentration should be approximately 1 x 10⁶ cells/mL.

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to

the cell suspension.

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the

dark.

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analysis: Analyze the samples immediately by flow cytometry.

Live cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol is used to detect the expression levels of key proteins involved in the apoptotic

pathway, such as cleaved caspases.

Materials:

Treated cells

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer and PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-cleaved caspase-8, anti-cleaved caspase-9, anti-Sp1, anti-β-

actin)

HRP-conjugated secondary antibodies

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on

ice for 30 minutes.

Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the

supernatant and determine the protein concentration using a BCA assay.

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer

and boil at 95°C for 5-10 minutes.

SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to

separate proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature

to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-

cleaved caspase-9, diluted according to the manufacturer's instructions) overnight at 4°C

with gentle shaking.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: After final washes with TBST, add ECL substrate to the membrane and visualize

the protein bands using a chemiluminescence detection system. Use β-actin as a loading

control to ensure equal protein loading.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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